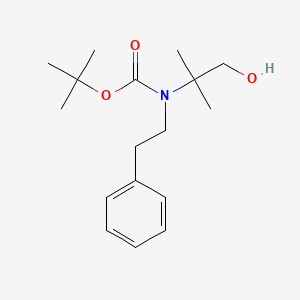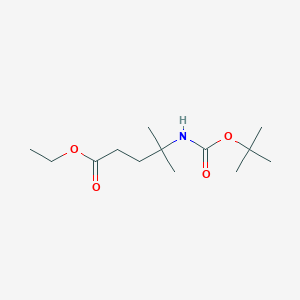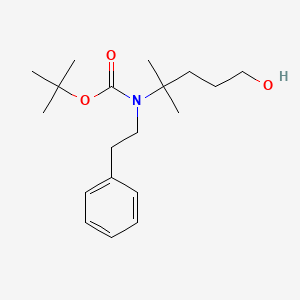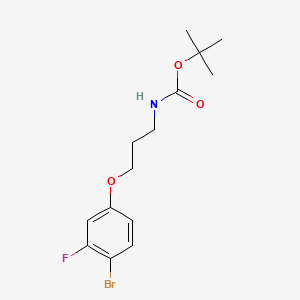
2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene: is an organic compound characterized by the presence of iodine, methyl, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-methyl-4-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methyl group.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals with improved bioavailability and metabolic stability. The trifluoroethoxy group is known to enhance the lipophilicity and membrane permeability of drug molecules, potentially leading to better therapeutic outcomes .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution.
Comparison with Similar Compounds
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 2-Iodo-1-methyl-4-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Uniqueness: 2-Iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it more suitable for applications in medicinal chemistry and material science compared to its analogs .
Properties
IUPAC Name |
2-iodo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3IO/c1-6-2-3-7(4-8(6)13)14-5-9(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFFXROJNYWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

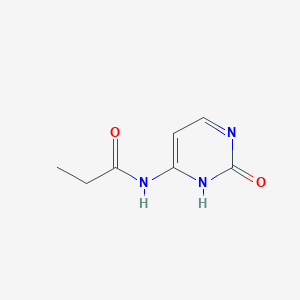
![10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-amine](/img/structure/B8194342.png)
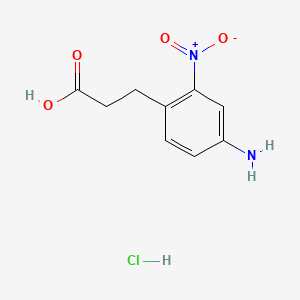
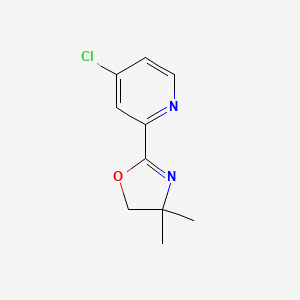
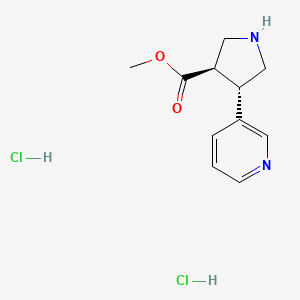
![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
